Cas no 2229405-42-7 (2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine)

2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine
- 2229405-42-7
- EN300-1950714
-
- インチ: 1S/C6H8F2N2S/c7-6(8,4-9)3-5-10-1-2-11-5/h1-2H,3-4,9H2
- InChIKey: ADBKSTIOEPGPTO-UHFFFAOYSA-N
- SMILES: S1C=CN=C1CC(CN)(F)F
計算された属性
- 精确分子量: 178.03762576g/mol
- 同位素质量: 178.03762576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 67.2Ų
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950714-0.5g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.5g |
$1619.0 | 2023-09-17 | ||
Enamine | EN300-1950714-2.5g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 2.5g |
$3304.0 | 2023-09-17 | ||
Enamine | EN300-1950714-0.1g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.1g |
$1484.0 | 2023-09-17 | ||
Enamine | EN300-1950714-1.0g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-1950714-5g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 5g |
$4890.0 | 2023-09-17 | ||
Enamine | EN300-1950714-10g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 10g |
$7250.0 | 2023-09-17 | ||
Enamine | EN300-1950714-0.05g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.05g |
$1417.0 | 2023-09-17 | ||
Enamine | EN300-1950714-0.25g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.25g |
$1551.0 | 2023-09-17 | ||
Enamine | EN300-1950714-10.0g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 10g |
$7250.0 | 2023-06-03 | ||
Enamine | EN300-1950714-5.0g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 5g |
$4890.0 | 2023-06-03 |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amineに関する追加情報
2,2-Difluoro-3-(1,3-thiazol-2-yl)propan-1-amine: A Comprehensive Overview
The compound 2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine (CAS No. 2229405-42-7) is a highly specialized chemical entity with unique structural and functional properties. This compound belongs to the class of amines and incorporates a thiazole ring, which is a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms. The presence of two fluorine atoms at the second carbon position introduces additional electronic and steric effects, making this compound particularly interesting for various applications in the fields of pharmaceuticals, agrochemicals, and materials science.
The synthesis of 2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. This is often achieved through the condensation of an aldehyde or ketone with an amine in the presence of sulfur or a sulfur-containing reagent. The subsequent introduction of fluorine atoms at the second carbon position requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted byproducts. Advanced fluorination techniques, such as electrophilic fluorination or nucleophilic substitution, are commonly employed for this purpose.
Recent studies have highlighted the potential of 2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine as a promising candidate in drug discovery. Its thiazole moiety is known to exhibit significant biological activity, particularly in modulating enzyme function and receptor interactions. For instance, research has demonstrated that this compound can act as a potent inhibitor of certain kinases and proteases, making it a valuable tool in the development of anti-cancer and anti-inflammatory agents.
In addition to its pharmaceutical applications, 2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amino has also found utility in agrochemicals. Its ability to interact with plant enzymes and influence metabolic pathways has led to its exploration as a potential herbicide or fungicide. Recent field trials have shown promising results in terms of efficacy and selectivity, suggesting that this compound could play a significant role in sustainable agriculture.
The electronic properties of CAS No. 2229405-42-7 are another area of active research. The fluorine atoms introduce electron-withdrawing effects that enhance the compound's ability to participate in various chemical reactions. This makes it an attractive candidate for use in organic electronics and advanced materials development. For example, its application as a component in organic light-emitting diodes (OLEDs) has been explored due to its ability to facilitate efficient charge transport.
From a structural standpoint, the thiazole ring in CAS No. 229405588 contributes significantly to the compound's stability and reactivity. The nitrogen atom within the ring acts as an electron-rich site that can engage in hydrogen bonding or other non-covalent interactions with biological targets. This property is particularly advantageous in drug design where specific binding interactions are critical for therapeutic activity.
Furthermore, the stereochemistry of CAS No. 886676578 plays a crucial role in determining its pharmacokinetic profile. The presence of chiral centers can influence absorption, distribution, metabolism, and excretion (ADME) properties, which are essential considerations for drug development. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, paving the way for more precise pharmacological studies.
In conclusion, CAS No 886676578, also known as CAS No 886676578, represents a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique combination of structural features and functional groups makes it an invaluable tool for researchers seeking innovative solutions in medicine, agriculture, and materials science.
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